molecular formula C14H17NO3 B1498842 (R)-Benzyl 3-formylpiperidine-1-carboxylate CAS No. 435275-28-8

(R)-Benzyl 3-formylpiperidine-1-carboxylate

Cat. No.: B1498842
CAS No.: 435275-28-8
M. Wt: 247.29 g/mol
InChI Key: QKGTVOXHDCVOAW-CYBMUJFWSA-N
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Description

(R)-Benzyl 3-formylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H17NO3. It is a derivative of piperidine, featuring a benzyl group and a formyl group attached to the nitrogen atom of the piperidine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with piperidine or its derivatives as the starting material.

  • Reaction Steps: The compound can be synthesized through a series of reactions, including alkylation, formylation, and esterification.

  • Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure the desired stereochemistry.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors or batch reactors to achieve higher yields.

  • Purification: The compound is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the formyl group to a primary amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as halides or alkyl groups can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Various substituted piperidines.

Scientific Research Applications

Chemistry: (R)-Benzyl 3-formylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound can be used in biological studies to investigate the role of piperidine derivatives in biological systems. Medicine: Industry: The compound is used in the chemical industry for the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism by which (R)-Benzyl 3-formylpiperidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system or chemical reaction being studied.

Comparison with Similar Compounds

  • Benzyl 4-formyl-1-piperidinecarboxylate: A structural isomer with the formyl group at a different position on the piperidine ring.

  • Benzyl 3-hydroxypiperidine-1-carboxylate: A compound with a hydroxyl group instead of a formyl group.

Uniqueness: (R)-Benzyl 3-formylpiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a benzyl group and a formyl group, which can influence its reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

benzyl (3R)-3-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,10,13H,4,7-9,11H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGTVOXHDCVOAW-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654528
Record name Benzyl (3R)-3-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435275-28-8
Record name Benzyl (3R)-3-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Benzyl 3-formylpiperidine-1-carboxylate
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(R)-Benzyl 3-formylpiperidine-1-carboxylate

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